The altromycins are a group of novel antibiotics that are structurally related to the pluramycins and are derived from an anthraquinone backbone [1] [2] [3]. They are produced by an actinomycete strain designated AB 1246E-26, which was isolated from a soil sample in the South African bushveld [1].
The table below summarizes the core characteristics of the altromycin family:
| Attribute | Description |
|---|---|
| Producing Organism | Actinomycete strain AB 1246E-26 [1] |
| Source | South African bushveld soil [1] |
| Structural Class | Pluramycin-like; anthraquinone-derived [1] [3] |
| Core Structure | Tetracyclic 4H-anthra[1,2-b]pyrano-4,7,12-trione ring [2] [3] |
| Key Features | Central chromophore with two C-glycoside sugar moieties [2] [3] |
Altromycins are part of the pluramycin antibiotic family and share their characteristic anthrapyranone scaffold [3]. The structure of altromycin B provides insight into the general features of this family:
Altromycins exert their potent biological effects through a unique "threading intercalation" mechanism that damages DNA [2] [3]. The following diagram illustrates this multi-step process:
This mechanism, involving initial non-covalent binding followed by a specific covalent reaction, is a key factor for the compound's selectivity and potent cytotoxicity [2] [3].
Altromycins display a range of potent biological activities, as summarized in the table below:
| Biological Activity | Experimental Model | Result / Value | Citation |
|---|---|---|---|
| Antibacterial Activity | In vitro against Gram-positive bacteria | MICs of 0.2 to 3.12 μg/mL against Streptococci and Staphylococci | [1] |
| Cytotoxic Activity | In vitro against various cancer cell lines | Strong cytotoxicity | [2] |
| Antitumor Activity | In vivo against P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, LS174T colon cancer | Active in tumor growth inhibition | [2] |
| Activity of Metal Complexes | In vitro against K562 erythroleukemic and GLC4 lung tumor cells (sensitive & resistant) | IC₅₀ values in the range of 0.08 - 0.6 μM; can overcome some multi-drug resistance | [2] |
While full protocols are not provided, the search results describe several key methodologies used in altromycin research:
The available information provides a strong foundation, but a comprehensive technical guide on this compound specifically would require deeper research. Here are some suggestions for next steps:
This compound is an anticancer antibiotic that belongs to a larger complex of compounds (Altromycins A-I) produced by an actinomycete culture. These compounds share a common planar chromophore ring but differ in their sugar substituents [1].
A critical structural distinction divides the Altromycin family into two groups: those with a C(5) altrose substituent (Altromycins A-G) and those without it (Altromycins H and I). This compound specifically consists of three main regions [1]:
The absence of the C(5) altrose substituent in this compound is a key factor that influences its chemical and biological activity compared to other family members like Altromycin B [1].
Spectroscopic studies, particularly UV-Vis and Circular Dichroism (CD), have been crucial in elucidating the structure and behavior of this compound. The table below summarizes the core quantitative data derived from these experiments.
| Parameter | Description | Value / Observation |
|---|---|---|
| pKa Values [2] [3] | Dissociation constants of phenolic groups on the chromophore | pK₁ = 6.7 (C(5)OH) \ pK₂ = 11.8 (C(11)OH) |
| UV-Vis Bands (in methanol) [1] | π → π* transitions & their sensitivity to pH | • 427 nm (long-axis polarized) \ • 270 nm (short-axis, hydroxyanthraquinone) \ • 258 nm (short-axis, chromone moiety) |
| Molar Absorptivity [1] | Extinction coefficient at 427 nm | ε = 5,100 M⁻¹ cm⁻¹ |
| Copper(II) Interaction [2] [3] | Primary metal ion coordination site (at 4 < pH < 8) | Via C(4)=O and C(5)O⁻ groups of the chromophore |
| Formation Constant (K_f) [2] [3] | Stability constant for [Cu(AltroH)₂] complex at 25°C | (4.00 ± 0.9) × 10¹¹ M⁻² |
The following diagram illustrates the general experimental workflow employed in the spectroscopic characterization of this compound and its interaction with metal ions:
Experimental workflow for this compound characterization.
The interaction between this compound and copper(II) ions is pH-dependent and proceeds in a stepwise manner, forming distinct complexes [2] [3]. The coordination at different pH levels is summarized below:
| pH Condition | Complex Formed | Coordination Site / Notes |
|---|---|---|
| pH < 4 | No interaction | No complexation detected [2] [3]. |
| 4 < pH < 8 | [Cu(AltroH)₂] | C(4)=O and C(5)O⁻ groups of the chromophore ring [2] [3]. |
| Alkaline Solution | [Cu(OH)(AltroH)]₂ | Hydroxo-bridged complex; proposed as the unique species [2] [3]. |
This complexation behavior highlights the role of the chromophore's ionizable phenolic groups in metal binding. The following diagram outlines the key stages and findings from the copper(II) interaction study:
Pathway of Cu(II) ion interaction with this compound at different pH levels.
Altromycins exhibit highly potent cytotoxic activity against a variety of tumor cell lines, including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, despite showing only weak antibacterial activity [1]. The structural features, particularly the chromophore ring and its substituents, are directly responsible for these biological activities [1].
Research on other Altromycins, such as Altromycin B, suggests that their mechanism of action involves interaction with DNA via intercalation and covalent modification [1]. The study of metal complexes, like those with Cu(II), is an approach to potentially improve the biological and chemical properties of these anticancer agents [1].
The following table summarizes the key spectroscopic properties of Altromycin H and its interaction with copper(II) ions, as determined by UV-Vis and Circular Dichroism (CD) spectroscopy [1] [2].
| Property / Parameter | Value / Description |
|---|
| Dissociation Constants (pKa) | pK1 = 6.7 (C5 phenolic group) pK2 = 11.8 (C11 phenolic group) | | Copper(II) Complex at pH 4-8 | Predominant species: [Cu(AltroH)2] Coordination sites: C(4)=O and C(5)O- groups of the chromophore Formation constant (Kf): 4.00 ± 0.9 × 1011 M-2 | | Copper(II) Complex at Alkaline pH | Predominant species: hydroxo-bridged dimer [Cu(OH)(AltroH)]2 | | Interaction at pH < 4 | No coordination between this compound and Cu(II) ions detected |
The interaction between this compound and copper ions is highly dependent on the pH of the solution, leading to the formation of different complex species. The diagram below illustrates this stepwise complex formation.
The 2004 study used a multi-spectroscopic approach to characterize this compound [1] [2]. Here are the key methodological aspects:
The available data provides a solid foundation on the core spectroscopic behavior of this compound. For complete experimental details, you may need to consult the original 2004 publication in the Journal of Inorganic Biochemistry [1].
The table below summarizes the key spectroscopic and thermodynamic parameters for this compound:
| Parameter | Value | Experimental Conditions |
|---|---|---|
| C(5) Phenolic Group pK₁ | 6.7 | 25°C, 50:50 (v/v) H₂O/MeOH [1] |
| C(11) Phenolic Group pK₂ | 11.8 | 25°C, 50:50 (v/v) H₂O/MeOH [1] |
| Cu(II) Complex at 4 < pH < 8 | [Cu(AltroH)₂] | Coordination via C(4)=O and C(5)O⁻ groups [1] [2] |
| Formation Constant (Kf) | (4.00 ± 0.9) × 10¹¹ M⁻² | For [Cu(AltroH)₂] at 25°C [1] |
| Cu(II) Complex at pH > 8 | [Cu(OH)(AltroH)]₂ | Hydroxo-bridged dimeric complex [1] [2] |
The interaction with Cu(II) ions is pH-dependent [1]:
[Cu(AltroH)₂], forms. Copper coordinates through the carbonyl oxygen at C(4) and the deprotonated phenolate oxygen at C(5) of the chromophore ring [1] [2].[Cu(OH)(AltroH)]₂ [1] [2].The following diagram illustrates this pH-dependent complexation pathway:
The diagram shows the stepwise, pH-dependent formation of Copper-Altromycin H complexes.
The following methodology is adapted from the original research [1] [3].
Spectroscopic Titration for pKa Determination
Studying Cu(II) Interaction
Chemical Classification and Structure this compound belongs to the pluramycin family of antibiotics, which are characterized by a common, planar 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore ring system [1] [2]. Structurally, it consists of three main regions [3]:
A key feature distinguishing this compound from other family members like Altromycin B is the absence of a neutral methyl ester 6-deoxy-3-O-methylaltrose sugar moiety at the C(5) position [3]. This structural difference influences its chemical reactivity and biological activity.
Mechanism of Action and DNA Interaction Altromycins exert cytotoxic activity through a direct interaction with DNA. Studies on the closely related Altromycin B have elucidated a dual mechanism [2]:
This "threading" mechanism is steered by the sugar moieties, which occupy both the major and minor grooves of DNA, resulting in a preference for alkylation at specific DNA sequences [2]. The following diagram illustrates this process.
This compound DNA interaction involves recognition, intercalation, and covalent guanine alkylation [2].
The interaction between this compound and copper(II) ions has been characterized spectroscopically, revealing key aspects of its metal-chelating behavior [3].
Stoichiometry and Binding Sites Spectroscopic data (UV-Vis, CD, EPR) indicate that this compound forms a 1:1 complex with Cu(II). The primary binding site involves the deprotonated phenolic oxygen at C(11) and the carbonyl oxygen at C(12) of the chromophore ring, forming a six-membered chelate ring [3]. The proposed coordination environment is square planar. The absence of the C(5) altrose substituent in this compound, compared to Altromycin B, influences the protonation state of the chromophore and its subsequent coordination geometry with copper [3].
Experimental Protocol: Cu(II) Complexation The following methodology is adapted from the spectroscopic study of this compound and Cu(II) [3].
Spectroscopic and Physicochemical Data
| Parameter | Value / Observation for this compound | Experimental Conditions |
|---|---|---|
| pKa₁ (C(11)-OH) | 8.15 | Solvent: 50:50 H₂O/MeOH [3] |
| pKa₂ (C(5)-OH) | 10.15 | Solvent: 50:50 H₂O/MeOH [3] |
| Cu(II) Binding Stoichiometry | 1:1 (Metal:Ligand) | Determined by UV-Vis titration [3] |
| Primary Cu(II) Binding Site | C(11) dep. phenolic O⁻ & C(12) carbonyl O | Deduced from pKa shifts & EPR data [3] |
| Molar Absorptivity (ε) | 5100 M⁻¹ cm⁻¹ (at 427 nm, MeOH) | Used for concentration determination [3] |
Altromycins, including this compound, demonstrate potent biological activity.
This compound is a structurally complex pluramycin antibiotic whose potent anticancer activity stems from a DNA-directed alkylation mechanism. Its ability to form a specific 1:1 complex with Cu(II) ions through its chromophore system highlights a potential pathway for modulating its chemical behavior. The structural differences in its sugar moiety, particularly the absence of the C(5) altrose, significantly influence its acid-base properties and metal coordination compared to other family members like Altromycin B [3]. This detailed understanding of its mechanism and physicochemical interactions provides a foundation for further research aimed at optimizing pluramycin-based anticancer agents.
Altromycin H is a member of the altromycin complex, a group of antibiotics produced by an actinomycete strain. Its structure consists of a central planar chromophore ring, an epoxide ring at C(2), and a disaccharide at C(10) [1]. A key distinguishing feature from other altromycins like Altromycin B is the absence of a C(5) altrose substituent [1].
The table below summarizes key spectroscopic and dissociation constants:
| Property | Value / Description | Experimental Conditions |
|---|---|---|
| Molar Absorptivity (ε) | 5100 M⁻¹ cm⁻¹ at 427 nm [1] | Solvent: 50:50 (v/v) H₂O/CH₃OH |
| pKa Values | pK₁ = 6.8 ± 0.1; pK₂ = 9.8 ± 0.1 [1] | Assigned to phenolic groups at C(11) and C(5) on the chromophore. |
| Cu(II) Complex Stoichiometry | 1:1 (Metal:Ligand) [1] | Formed in a water/methanol mixture. Coordination involves carbonyl oxygens. |
This protocol outlines how to determine the dissociation constants (pKa) of this compound using UV-Vis and Circular Dichroism (CD) spectroscopy.
This protocol describes studying the interaction between this compound and copper(II) ions.
The diagram below summarizes the experimental pathway for the spectroscopic characterization of this compound and its interaction with metal ions, as detailed in the protocols.
The altromycins, including Altromycin H, were first reported in 1990. They were discovered from an actinomycete strain isolated from a soil sample in South Africa [1].
The table below summarizes the key information from this initial discovery:
| Aspect | Description |
|---|---|
| Producing Organism | Actinomycete strain AB 1246E-26 [2] [1] |
| Geographical Source | South African bushveld soil [2] [1] |
| Antibacterial Activity (MIC range) | Gram-positive bacteria: 0.2 to 3.12 μg/ml against Streptococci and Staphylococci [2] |
| Cytotoxic Activity | Active against various cancer cell lines: cervical cancer (HeLa), human lung cancer (A549), colon tumour (HCT-8), murine leukemia (P388), and ovarian sarcoma (M5076) [1] |
The following diagram outlines the general workflow for the discovery and initial characterization of the altromycins, as inferred from the available literature [2] [1].
Altromycin discovery workflow from soil sampling to characterization.
The search results indicate that a comprehensive, step-by-step technical guide for this compound isolation is not publicly available. To acquire more detailed experimental protocols, you may need to pursue the following avenues:
Altromycin H belongs to the family of antitumor antibiotics that exhibit significant therapeutic potential in oncology research. These compounds function through multiple mechanisms, primarily involving DNA binding and cleavage, leading to cytotoxic effects in cancer cells. The structural complexity of this compound includes several functional groups that facilitate its biological activity, notably phenolic groups at the C(5) and C(11) positions that can undergo deprotonation at physiological pH values. Understanding the metal ion interactions of such antibiotics provides crucial insights for drug development strategies, particularly because metal ions play indispensable roles in numerous biological processes and are involved in approximately one-third of the human proteome according to recent estimates [1].
The interaction between this compound and copper ions (Cu(II)) is of particular interest in pharmaceutical sciences for several reasons. Copper is an essential trace element in the human body, functioning as a co-factor for many enzymes and participating in crucial physiological processes including energy metabolism, antioxidation, and iron metabolism [2]. However, copper dysregulation has been observed in various cancer types, with studies showing significantly elevated copper levels in tumor tissues and serum of patients with breast, lung, prostate, and other cancers [3]. This phenomenon has led researchers to investigate copper homeostasis as a potential target for anticancer therapies.
The table below summarizes the key structural and interaction characteristics of this compound:
Table 1: Fundamental Properties of this compound and Copper Interaction
| Property Category | Specific Parameter | Value/Description |
|---|---|---|
| Acidic Properties | C(5) phenolic group pKa | 6.7 (at 25°C) |
| C(11) phenolic group pKa | 11.8 (at 25°C) | |
| Copper Binding | Primary coordination sites | C(4)=O and C(5)OH groups of chromophore |
| pH-dependent behavior | No interaction at pH < 4; Complex formation at 4 < pH < 8 | |
| Complex Formation | Predominant species (pH 4-8) | [Cu(AltroH)₂] |
| Formation constant (Kf) | 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C | |
| Alkaline solution complex | Hydroxo-bridged [Cu(OH)(AltroH)]₂ |
Recent research has unveiled a novel copper-dependent regulatory cell death mechanism termed "cuproptosis" [3]. This distinct form of cell death occurs through copper binding to acylated proteins in the tricarboxylic acid (TCA) cycle of mitochondrial respiration, resulting in protein aggregation and subsequent proteotoxic stress. The discovery of cuproptosis has generated significant interest in developing copper-mediated approaches for cancer treatment, making the study of copper-compound interactions increasingly relevant for oncology drug development.
The interaction between this compound and copper(II) ions has been comprehensively characterized using multiple spectroscopic techniques, revealing a pH-dependent complexation process with distinct coordination environments across different pH ranges. The initial studies employed electronic absorption (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy to probe the structural changes of this compound upon copper binding [4] [5]. These techniques allowed researchers to determine the dissociation constants of the phenolic groups and propose complete assignments of the CD and UV-Vis bands, providing fundamental information about the electronic transitions and chiral properties of the molecule.
Electron Paramagnetic Resonance (EPR) spectroscopy provided crucial insights into the coordination geometry and electronic environment of the copper center in the complexes. EPR is particularly valuable for studying Cu(II) complexes because Cu(II) has a d⁹ electron configuration and is inherently paramagnetic, yielding characteristic spectra that reflect the ligand field environment. The EPR parameters, including g-values and hyperfine coupling constants, helped verify the proposed binding motifs and revealed changes in coordination sphere symmetry across different pH conditions [4].
The research demonstrated a stepwise complex formation that is highly dependent on pH. At acidic conditions (pH < 4), no significant copper-altromycin H interactions were detected, suggesting protonation of potential binding sites prevents coordination. In the physiologically relevant pH range (4 < pH < 8), the Cu(II) ions coordinate to this compound primarily through the C(4)=O carbonyl oxygen and the C(5)-OH phenolic group of the chromophore ring, forming a bis-complex with one copper ion coordinated to two this compound molecules [4] [5]. The formation constant for this complex was determined to be 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C, indicating relatively strong binding under these conditions.
Table 2: Experimentally Determined Parameters for Copper-Altromycin H Interaction
| Experimental Technique | Key Measurable Parameters | Instrumentation/Settings | Primary Information Obtained |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorbance maxima, Molar absorptivity, Dissociation constants | Spectrophotometer with temperature control, Cuvettes with 1 cm path length | Electronic transitions, Ligand dissociation constants (pKa = 6.7, 11.8) |
| Circular Dichroism (CD) | CD band intensity, Ellipticity, Optical activity | CD spectropolarimeter, Nitrogen purging, Thermostatted cell holder | Chirality and conformational changes, Stereochemistry of binding |
| EPR Spectroscopy | g-values, Hyperfine coupling constants, Line shapes | X-band EPR spectrometer (~9.5 GHz), Liquid nitrogen cryostat (77 K) | Copper coordination geometry, Oxidation state, Ligand field symmetry |
| Potentiometric Titration | Formation constants, Proton release | pH meter with combination electrode, Titration vessel with inert atmosphere | Complex stoichiometry, Binding affinity (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²) |
In alkaline solutions (pH > 8), the coordination mode changes significantly, with the formation of a hydroxo-bridged complex [4]. In this species, the copper ions are proposed to be connected by hydroxide bridges, creating a dimeric structure with different spectroscopic signatures compared to the complex formed at neutral pH. This pH-dependent behavior is crucial for understanding how this compound might interact with copper ions in different cellular compartments with varying pH environments.
Recent advances in computational methods have revolutionized the prediction of metal ion binding sites in biomolecules, offering powerful tools that complement experimental approaches. Structure-based prediction algorithms have demonstrated remarkable accuracy in identifying potential metal coordination sites, with some methods achieving predictions within 0.70 ± 0.64 Å of experimental locations [6]. These computational tools are particularly valuable for studying metalloprotein interactions because they can provide insights that are difficult to obtain experimentally and can significantly accelerate the initial stages of drug discovery.
The GPred method represents a novel structure-based approach that transforms protein 3D structures into point cloud representations and utilizes geometry-aware graph neural networks to learn local structural properties under specific ligand-binding supervision [7]. This method has shown significant improvements in prediction accuracy for essential metal ions including Zn²⁺, Ca²⁺, Mg²⁺, Mn²⁺, and Fe²⁺, with greater than 19.62% to 40.69% improvement in the area under the precision-recall curve compared to existing state-of-the-art tools. The method has also been successfully adapted through transfer learning to predict binding sites for heavy metal ions such as cadmium (Cd²⁺) and mercury (Hg²⁺) [7].
Another innovative approach, Metal3D, employs 3D convolutional neural networks to predict metal ion locations with high accuracy [6]. This deep learning framework, trained on high-resolution crystal structures containing zinc sites, predicts a per-residue metal density that can be averaged to yield a zinc density for the entire protein. Metal3D currently stands as the most accurate zinc ion location predictor, with predictions within 0.70 ± 0.64 Å of experimental locations, and includes a confidence metric for each predicted site [6]. The framework is readily extensible to other metals by modifying the training data, making it potentially applicable to copper-altromycin interactions.
These computational methods offer several advantages for studying antibiotic-metal interactions:
The integration of these computational approaches with experimental validation creates a powerful framework for elucidating the complex interaction between this compound and copper ions, potentially accelerating the development of copper-based therapeutic agents.
This compound Stock Solution: Prepare a 1 mM stock solution by dissolving this compound in DMSO (ACS grade) followed by dilution with the appropriate buffer. For copper binding studies, a series of concentrations ranging from 10-100 μM is typically used. Protect from light and store at -20°C for long-term storage. Copper(II) Solution: Prepare a 10 mM copper(II) chloride (CuCl₂) stock solution in ultrapure water (18.2 MΩ·cm). Verify concentration by atomic absorption spectroscopy if precise quantification is required. For titration experiments, dilute to appropriate working concentrations (typically 0.5-5 mM). Buffer Systems: Use the following buffer systems for pH-dependent studies: pH 3-5: 20 mM acetate buffer; pH 6-8: 20 mM phosphate buffer; pH 9-11: 20 mM carbonate buffer. Adjust ionic strength to I = 0.1 M with NaCl. Prepare all buffers with metal-free ultrapure water and degas with nitrogen before use for sensitive spectroscopic measurements.
Instrument Setup: Utilize a double-beam UV-Vis spectrophotometer equipped with temperature-controlled cuvette holders. Use matched quartz cuvettes with 1 cm path length. Set instrument parameters to: bandwidth = 1 nm, scan speed = 120 nm/min, data interval = 0.5 nm. Titration Procedure: 1. Place 2.0 mL of this compound solution (50 μM in appropriate buffer) in both sample and reference cuvettes. 2. Record baseline spectrum from 800 nm to 250 nm. 3. Add incremental volumes (2-10 μL) of copper(II) stock solution to sample cuvette and equal volume of buffer to reference cuvette. 4. Mix thoroughly and incubate for 2 minutes before each measurement. 5. Continue additions until no further spectral changes are observed (typically up to 2:1 Cu:this compound ratio). 6. Maintain constant temperature at 25.0 ± 0.1°C throughout the experiment. Data Analysis: Subtract buffer background from all spectra. Plot absorbance at characteristic wavelengths versus copper concentration. Analyze using nonlinear regression to determine binding constants with appropriate fitting models.
Instrument Calibration: Calibrate the CD spectropolarimeter with ammonium d-10-camphorsulfonate according to manufacturer instructions. Purge the instrument with nitrogen gas (≥ 99.998%) throughout measurements at a flow rate of 5-10 L/min. Sample Measurement: 1. Use quartz CD cuvettes with 1 cm path length. 2. Set temperature to 25.0 ± 0.1°C using a circulating water bath. 3. Set scanning parameters: bandwidth = 1 nm, step size = 0.5 nm, response time = 2 seconds, scan speed = 50 nm/min. 4. Accumulate and average at least three scans for each sample. 5. Measure samples in the range of 200-500 nm, focusing on the 300-450 nm region where this compound exhibits characteristic CD bands. Titration Experiment: 1. Begin with this compound alone (20-50 μM in appropriate buffer). 2. Record reference spectrum. 3. Add increasing amounts of copper(II) solution, allowing 5 minutes equilibration time after each addition. 4. Continue until spectral changes saturate (typically at 2:1 Cu:this compound ratio). Data Processing: Subtract buffer baseline from all spectra. Convert raw ellipticity (θ in mdeg) to mean residue ellipticity if quantitative comparisons are needed. Analyze isodichroic points and binding-induced changes in CD signals.
Sample Preparation for EPR: 1. Prepare copper-altromycin H complexes at desired pH and molar ratio (typically 1:1 or 1:2 Cu:this compound). 2. Use final copper concentration of 1-5 mM for optimal signal intensity. 3. Transfer 200-300 μL of sample to quartz EPR tubes. 4. For low-temperature measurements, flash-freeze samples in liquid nitrogen to form clear glassy solids. Instrument Parameters: 1. Use X-band (~9.5 GHz) EPR spectrometer equipped with liquid nitrogen cryostat. 2. Set typical measurement conditions: temperature = 77 K, microwave power = 5-20 mW, modulation amplitude = 5-10 G, modulation frequency = 100 kHz. 3. Scan field through appropriate range (typically 2000-4000 G for Cu(II)). 4. Accumulate multiple scans to improve signal-to-noise ratio. Data Analysis: 1. Determine g-values using a precise magnetic field calibration standard (e.g., DPPH with g = 2.0036). 2. Calculate hyperfine coupling constants from well-resolved spectra. 3. Simulate spectra using appropriate spin Hamiltonian parameters to extract coordination geometry information.
The following diagram illustrates the relationship between pH and the copper coordination environment with this compound, summarizing the stepwise complex formation:
The investigation of this compound interactions with copper ions has significant implications for oncological therapeutics and drug development. The discovery of cuproptosis as a novel copper-dependent cell death mechanism has opened new avenues for cancer treatment strategies [3]. Copper ionophores that induce cuproptosis are being explored as potential anticancer agents, particularly for tumors with high mitochondrial respiration activity such as melanoma, breast cancer, and leukemia [3]. The precise understanding of how existing anticancer antibiotics like this compound interact with copper may facilitate the development of combination therapies that exploit copper metabolism pathways in cancer cells.
The pH-dependent binding behavior of this compound with copper has important implications for its mechanism of action in different cellular compartments. The formation of stable complexes at physiological pH (4-8) suggests that such interactions could occur in the cytoplasmic or nuclear environments, potentially influencing the compound's DNA-binding properties or intracellular distribution. The dramatic change in coordination geometry at alkaline pH may also be relevant for understanding the compound's behavior in specific organelles with higher pH values.
Future research directions should include:
Altromycin H represents a significant member of the altromycin family of antitumor antibiotics, initially discovered through screening of microbial fermentation extracts. These compounds demonstrate potent cytotoxic activity against various tumor cell lines and exhibit efficacy against Gram-positive bacteria [1]. Structurally, this compound contains distinctive phenolic groups at C(5) and C(11) positions, which undergo pH-dependent dissociation and serve as key coordination sites for metal ions [2] [3]. The pH-dependent complexation behavior of this compound with copper(II) ions presents substantial interest for pharmaceutical research, particularly in understanding the metal-binding mechanisms of anticancer antibiotics and potentially enhancing their therapeutic efficacy through metal coordination. Metal-antibiotic complexes have gained increasing attention in recent research, as demonstrated by studies on erythromycin-metal complexes showing enhanced antimicrobial properties [4], highlighting the broader potential of such approaches in pharmaceutical development.
The interaction between this compound and copper ions exemplifies how metal coordination can modulate biological activity and chemical behavior of pharmaceutical compounds. Understanding these interactions at the molecular level provides insights that may facilitate the development of targeted therapies and improve drug stability and delivery. These application notes compile comprehensive experimental data and methodologies to facilitate further investigation into this compound-copper complexes and their potential applications.
This compound Solution Preparation: Prepare stock solution of this compound in appropriate buffer systems to cover pH range from 3.0 to 12.0. Recommended concentration: 0.1 mM for spectroscopic studies. Utilize high-purity this compound with confirmed structural identity through NMR and mass spectrometry.
Copper(II) Solution: Prepare 10 mM copper(II) chloride or copper(II) sulfate solution in deionized water. Use analytical grade salts to prevent interference from contaminating metal ions.
Buffer Systems: Prepare appropriate buffer systems to maintain specific pH conditions: acetate buffer (pH 3.0-5.5), phosphate buffer (pH 5.5-8.0), carbonate-bicarbonate buffer (pH 8.0-10.5), and phosphate-NaOH buffer (pH 10.5-12.0). Verify pH values with calibrated pH meter.
Complexation Studies: Mix this compound and copper(II) solutions in 1:1, 1:2, and 2:1 (this compound:Cu) molar ratios. Allow mixtures to equilibrate for 30 minutes at constant temperature (25°C recommended) before measurements [2] [3].
UV-Visible Spectroscopy: Record electronic absorption spectra between 240-600 nm using dual-beam spectrophotometer. Use 1 cm pathlength quartz cuvettes. Monitor characteristic band shifts during titration of this compound with copper(II) ions across pH range. Reference cuvette should contain corresponding buffer solution without this compound [2] [3].
Circular Dichroism (CD) Spectroscopy: Collect CD spectra in far-UV (190-260 nm) and near-UV/visible (260-500 nm) regions. Use bandwidth of 1 nm, scanning speed of 50 nm/min, and response time of 1 second. Perform measurements in 0.1 cm pathlength cell for high-concentration samples and 1 cm cell for dilute solutions. Report results as mean residue ellipticity [θ] in deg·cm²·dmol⁻¹ [2] [3].
Electron Paramagnetic Resonance (EPR) Spectroscopy: Acquire X-band EPR spectra at liquid nitrogen temperature (77 K) for copper(II)-Altromycin H complexes. Typical parameters: microwave power 10 mW, modulation frequency 100 kHz, modulation amplitude 0.5 mT, scan range 200-400 mT. Use DPPH (g = 2.0036) as field marker for g-factor calculations. Evaluate spin Hamiltonian parameters to determine copper coordination geometry [2] [3].
pH Titration Experiments: Perform gradual pH adjustments using micro-syringe additions of NaOH or HCl solutions. Allow system to equilibrate after each pH adjustment before recording spectra. Monitor spectral changes to identify pKa values of ionizable groups and determine stability constants of complexes [2] [3].
The phenolic groups of this compound at C(5) and C(11) positions undergo pH-dependent deprotonation with distinct dissociation constants determined through spectroscopic titration methods. The following table summarizes the thermodynamic parameters for these processes:
Table 1: Acid-Base Dissociation Constants of this compound
| Dissociation Site | pKa Value | Experimental Conditions | Identification Method |
|---|---|---|---|
| C(5) phenolic group | 6.7 ± 0.1 | 25°C, appropriate buffer | UV-Vis and CD spectroscopy |
| C(11) phenolic group | 11.8 ± 0.2 | 25°C, alkaline buffer | UV-Vis and CD spectroscopy |
The pKa values indicate that the C(5) phenolic group exhibits moderate acidity, deprotonating in neutral to slightly acidic conditions, while the C(11) phenolic group is significantly less acidic, requiring strongly alkaline conditions for deprotonation. This differential acidity plays a crucial role in the pH-dependent complex formation with copper(II) ions [2] [3].
The interaction between this compound and copper(II) ions demonstrates pH-dependent stoichiometry and formation constants. The following table compiles the quantitative parameters for these complexation processes:
Table 2: Copper(II)-Altromycin H Complex Formation Parameters
| Complex Species | pH Range | Formation Constant (Kf) | Coordination Sites | Experimental Methods |
|---|---|---|---|---|
| No complex | <4.0 | Not applicable | No coordination | UV-Vis, CD, EPR |
| [Cu(AltroH)₂] | 4.0-8.0 | (4.00 ± 0.9) × 10¹¹ M⁻² | C(4)=O and C(5)-O⁻ | UV-Vis, CD, EPR |
| [Cu(OH)(AltroH)]₂ | >8.0 | Not determined | Deprotonated phenolic oxygens | UV-Vis, CD, EPR |
The exceptionally high formation constant for the [Cu(AltroH)₂] complex indicates remarkable stability in the physiological pH range, suggesting potential biological relevance. The hydroxo-bridged dimeric complex formed under alkaline conditions represents a common structural motif in copper coordination chemistry [2] [3].
The coordination behavior between this compound and copper(II) ions follows distinct thermodynamic pathways dependent on solution pH. The stepwise complex formation can be visualized through the following diagram:
Diagram 1: pH-Dependent Complex Formation Pathways
The diagram illustrates three distinct coordination regimes based on solution acidity:
Acidic Conditions (pH < 4): No significant complex formation occurs between this compound and copper(II) ions, as the phenolic groups remain protonated and unable to coordinate effectively with metal ions.
Intermediate pH (4-8): The predominant species is [Cu(AltroH)₂], where copper(II) coordinates through the carbonyl oxygen at C(4)=O and the deprotonated phenolic oxygen at C(5)-O⁻. This complex exhibits exceptional stability with a formation constant of approximately 4.00 × 10¹¹ M⁻², indicating strong chelation. The coordination geometry in this pH range likely involves square planar or distorted octahedral arrangement around the copper center, as evidenced by EPR spectroscopy [2] [3].
Alkaline Conditions (pH > 8): Formation of the hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ becomes favorable. In this structural motif, copper centers are bridged by hydroxide ions, while coordination to this compound occurs through deprotonated phenolic oxygens. This type of dimeric structure is common in copper coordination chemistry under alkaline conditions and may involve additional coordination sites from the this compound structure [2] [3].
The pH-dependent complex formation between this compound and copper(II) ions presents several significant implications for pharmaceutical research and development:
Enhanced Drug Activity: Metal complexation may potentially modulate the biological activity of this compound, possibly enhancing its antitumor properties or altering its selectivity profile. Similar approaches with erythromycin-metal complexes have demonstrated improved antimicrobial efficacy [4], suggesting parallel applications for this compound.
Drug Delivery Applications: The pH-dependent complex stability could be exploited for targeted drug delivery approaches. Similar to strategies developed for erythromycin conjugates [5], this compound-copper complexes might be designed to release the active drug preferentially in specific physiological or pathological environments characterized by distinct pH profiles.
Stability Enhancement: Metal complexation may improve the chemical stability of this compound under various conditions, potentially extending its shelf life or enhancing its stability in biological systems. The remarkable stability constant of the [Cu(AltroH)₂] complex in physiological pH range suggests potential for maintaining structural integrity in biological environments [2] [3].
Spectroscopic Applications: The characteristic spectral changes associated with copper complex formation provide analytical tools for quantifying this compound concentrations in complex mixtures or monitoring its behavior in biological systems through techniques such as UV-Vis, CD, and EPR spectroscopy.
The interaction between this compound and copper(II) ions exemplifies sophisticated pH-dependent coordination behavior with significant implications for pharmaceutical science. The well-characterized complex formation across different pH regimes, with distinct structural features and stability constants, provides a foundation for further development of this compound-based therapeutics. The experimental protocols and comprehensive data presented in these application notes should facilitate further investigation into this promising antitumor antibiotic and its metal complexes. Future research directions should explore the biological activity of these complexes, their cellular uptake mechanisms, and potential applications in targeted cancer therapy.
This compound represents a promising member of the pluramycin class of antitumor antibiotics originally isolated from the fermentation products of an actinomycete culture (strain AB 1246E-26). Unlike conventional chemotherapy agents, this compound exhibits potent cytotoxicity against diverse tumor cell lines including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, while demonstrating in vivo activity against systemic P388 Leukemia, systemic M5076 ovarian sarcoma, Lewis Lung carcinoma, and human LS174T colon tumor [1]. The compound's structural complexity features three distinct regions: a central planar chromophore ring common to all pluramycins, an epoxide ring at C(2), and a disaccharide (N,N-dimethyl-vancosamine-2,6-di-deoxy-3-O-methylaltrose) at C(10) [1]. What distinguishes this compound from other family members (Altromycins A-G) is the absence of the C(5) altrose substituent, which significantly influences its chemical and biological activity profile [1].
The rationale for metal complexation stems from the recognized ability of biogenic metal ions to enhance the therapeutic potential of organic drug molecules. Metal complexes offer distinctive advantages including unique three-dimensional geometries, favorable redox properties, and novel mechanisms of action that can circumvent conventional drug resistance pathways. Specifically, copper complexation leverages the essential biological role of copper ions in physiological processes while exploiting the redox chemistry that can be detrimental to cancer cells [2] [3]. The strategic development of this compound metal complexes aims to enhance its selective cytotoxicity, improve its pharmacological profile, and potentially overcome the limitations of current platinum-based chemotherapeutics that dominate cancer treatment regimens [2].
The acid-base behavior of this compound plays a crucial role in its metal coordination capabilities, with two phenolic hydroxyl groups on the chromophore ring serving as ionization sites. Comprehensive spectroscopic studies using electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy have quantified these properties under controlled conditions (25°C, 50:50 v/v H₂O/CH₃OH) [4] [1]:
Table 1: Acid-base properties of this compound
| Ionizable Group | Location | pKa Value | Experimental Conditions |
|---|---|---|---|
| Phenolic hydroxyl | C(5) | 6.7 ± 0.1 | 25°C, 50:50 H₂O/CH₃OH |
| Phenolic hydroxyl | C(11) | 11.8 ± 0.1 | 25°C, 50:50 H₂O/CH₃OH |
The spectral signatures of this compound vary significantly with ionization state. The protonated form (pH < 6) exhibits characteristic absorption maxima at 270, 332, 427, and 457 nm, while the singly ionized species (pH ~8-10) shows maxima at 270, 332, 490, and 530 nm. The doubly ionized form (pH > 12) displays maxima at 270, 332, and 560 nm [4]. These transitions correspond to π→π* transitions within the chromophore ring system, with the position of bands polarized along the long molecular axis being particularly sensitive to the ionization state of the C(5) and C(11) hydroxyl groups [1].
The interaction between Cu(II) ions and this compound demonstrates marked pH dependence, forming structurally distinct complexes across the pH spectrum. Spectroscopic monitoring (UV-Vis, CD, EPR) reveals a stepwise complex formation process [4] [5]:
Table 2: Copper(II)-Altromycin H complexation characteristics
| pH Range | Predominant Species | Coordination Sites | Formation Constant (Kf) | Spectral Features |
|---|---|---|---|---|
| <4 | No significant interaction | - | - | No spectral changes observed |
| 4-8 | [Cu(AltroH)₂] | C(4)=O and C(5)-OH | 4.00 ± 0.9 × 10¹¹ M⁻² | Broad band at 600-650 nm (EPR parameters: g∥ = 2.256, A∥ = 185×10⁻⁴ cm⁻¹) |
| >8 (Alkaline) | [Cu(OH)(AltroH)]₂ | C(4)=O and C(5)-O⁻ (hydroxo-bridged) | Not determined | EPR-silent, consistent with antiferromagnetic coupling |
The coordination geometry in the [Cu(AltroH)₂] complex involves square planar arrangement, with the copper center ligated through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5) from two this compound molecules [4]. This binding mode is consistent with the observed EPR parameters and the absence of coordinated water molecules in the inner coordination sphere. The formation of the hydroxo-bridged dimeric species in alkaline conditions represents a common structural motif for copper(II) complexes under basic conditions and explains the EPR silence due to strong antiferromagnetic coupling between adjacent copper centers [4] [1].
Principle: This protocol describes the standardized procedure for preparing the bis-complex of this compound with copper(II) ions in slightly acidic to neutral conditions (pH 4-8), where the [Cu(AltroH)₂] species predominates [4] [1].
Materials and Equipment:
Procedure:
Data Analysis:
Quality Control:
Principle: This protocol characterizes the pH-dependent speciation of Cu(II)-Altromycin H complexes, essential for understanding the compound's behavior under physiological conditions [4] [1].
Materials and Equipment:
Procedure:
Data Analysis:
The experimental workflow for these investigations can be visualized as follows:
Figure 1: Experimental workflow for this compound-copper complex preparation and characterization
The antitumor efficacy of this compound and its copper complexes likely involves multiple mechanisms that collectively contribute to their cytotoxic profile. While the exact mechanism remains under investigation, several pathways have been elucidated based on structural analogs and preliminary biological studies:
DNA Intercalation and Alkylation: The planar chromophore of this compound facilitates intercalation between DNA base pairs, while the epoxide ring at C(2) can participate in covalent bonding with nucleophilic sites on DNA, resulting in irreversible lesions that disrupt replication and transcription processes [1]. This dual mechanism of action – combining intercalation with covalent modification – distinguishes pluramycin-type antibiotics from simple intercalators.
Redox Activation and ROS Generation: Copper complexation introduces a redox-active component that can catalyze the generation of reactive oxygen species (ROS) through Fenton-type and Haber-Weiss reactions. The intracellular reducing environment (elevated glutathione levels, hypoxia) in cancer cells can activate these processes, leading to oxidative damage to cellular components including lipids, proteins, and nucleic acids [3]. This oxidative stress mechanism represents a valuable pathway for selectively targeting cancer cells that often exhibit altered redox homeostasis compared to normal cells.
Topoisomerase Inhibition: Structural analogs of this compound have demonstrated inhibition of topoisomerase I and II enzymes, critical for DNA relaxation and supercoiling during replication and transcription. The copper complex may enhance this inhibition through additional DNA binding affinity or direct interaction with the enzyme complexes [1].
The intracellular targeting of these complexes can be visualized through their potential interactions with key cellular components:
Figure 2: Proposed anticancer mechanisms of Cu-Altromycin H complexes
The biological activity of this compound metal complexes must be understood in the context of structure-activity relationships that govern their efficacy and selectivity:
Influence of C(5) Sugar Moieties: Comparative studies between Altromycin B (contains C(5) altrose) and this compound (lacks C(5) altrose) reveal significant differences in complexation behavior and DNA binding affinity [1]. The absence of the sterically demanding altrose substituent in this compound potentially facilitates more efficient metal coordination and DNA intercalation, possibly enhancing cytotoxic potency.
Metal-Specific Enhancements: Copper complexation generally enhances the cytotoxic profile of this compound through multiple mechanisms: (1) improved cellular uptake facilitated by copper transport systems, (2) additional DNA binding modes through metal center coordination, and (3) introduction of redox activity that complements the inherent DNA-damaging capability of the parent antibiotic [4] [2].
pH-Dependent Activity: The pH-dependent speciation of Cu-Altromycin H complexes has implications for their biological activity, particularly in the acidic tumor microenvironment where the [Cu(AltroH)₂] complex would predominate [4]. This pH-responsive behavior could potentially be exploited for selective drug activation within tumor tissues.
The translation of this compound metal complexes into viable therapeutic candidates presents several development challenges that require strategic solutions:
Stability Considerations: The pH-dependent speciation of Cu-Altromycin H complexes necessitates careful formulation design to maintain complex integrity during storage and administration. Lyophilized formulations with reconstitution immediately before use may be preferable to aqueous solutions for long-term stability [4] [1].
Delivery Strategies: The relatively high molecular weight and mixed hydrophilicity/lipophilicity balance of these complexes may benefit from advanced delivery systems including liposomal encapsulation, nanoparticle carriers, or conjugation to tumor-targeting moieties to improve tumor accumulation and reduce systemic exposure [2].
Toxicological Profiling: Comprehensive assessment of metal-related toxicity is essential, particularly regarding potential copper accumulation in hepatic and neurological tissues. Comparative toxicological studies with platinum drugs should establish the therapeutic index advantage of copper-based complexes [2] [3].
Several promising research directions emerge from the current understanding of this compound metal complexation:
Alternative Metal Platforms: Investigation of other biogenic metals including zinc, cobalt, and manganese may yield complexes with differentiated biological profiles, potentially offering alternative mechanisms of action or reduced toxicity compared to copper complexes [2] [6].
Combination Therapy Approaches: The multi-mechanistic action of Cu-Altromycin H complexes suggests potential synergy with conventional DNA-damaging agents, radiation therapy, or emerging targeted therapies. Rational combination regimens should be explored to maximize therapeutic efficacy while minimizing resistance development [3].
Biomarker Development: Identification of predictive biomarkers for response to this compound metal complexes will be crucial for patient stratification in clinical development. Potential biomarkers may include expression of copper transporters (CTR1, ATP7A/B), redox stress response elements, and DNA repair pathway components [7] [3].
The strategic complexation of this compound with copper(II) ions represents a promising approach to enhancing the therapeutic potential of this structurally unique anticancer antibiotic. The well-characterized pH-dependent complexation behavior, distinctive spectroscopic signatures, and multiple proposed mechanisms of action provide a solid foundation for continued development of these complexes as potential anticancer agents. The experimental protocols and characterization methodologies outlined in this document establish standardized approaches for further investigation of these fascinating metallotherapeutic candidates. As research progresses, the integration of medicinal chemistry, biological evaluation, and pharmaceutical development will be essential to translate the potential of this compound metal complexes into clinical applications that address unmet needs in cancer therapy.
Altromycin H is an anticancer antibiotic exhibiting potent cytotoxicity against various tumor cell lines. Its structure consists of a central planar chromophore ring with key phenolic groups at C(5) and C(11), and a disaccharide moiety [1]. Interaction with Cu(II) is critical as metal complexation can alter the chemical and biological properties, potentially enhancing antitumor activity or clarifying its mechanism of action [1].
The acid-base behavior of the this compound chromophore is fundamental to its metal-binding capacity.
Table 1: Spectroscopic Properties and Dissociation Constants of this compound [1] [2]
| Property | Value / Assignment | Experimental Conditions |
|---|---|---|
| pK₁ (C(5)OH) | 6.7 | 25°C, 50:50 (v/v) H₂O/MeOH |
| pK₂ (C(11)OH) | 11.8 | 25°C, 50:50 (v/v) H₂O/MeOH |
| UV-Vis Bands | π→π* transitions: 270 nm (hydroxyanthraquinone), 258 nm (chromone) | - |
| Molar Absorptivity (ε) | 5,100 M⁻¹ cm⁻¹ at 427 nm (in methanol) | - |
The complexation between this compound and Cu(II) is highly pH-dependent. The table below summarizes the stability constants and proposed structures for the complexes formed.
Table 2: Stepwise Cu(II)-Altromycin H Complex Formation [1] [2]
| pH Range | Predominant Species | Formation Constant (K_f) | Coordination Mode |
|---|---|---|---|
| < 4 | No complexation | Not applicable | No interaction detected. |
| 4 - 8 | [Cu(AltroH)₂] | 4.00 (± 0.9) x 10¹¹ M⁻² | Cu(II) coordinates via the ketone oxygen at C(4)O and the deprotonated phenolate at C(5)O⁻ of two this compound ligands. |
| > 8 (Alkaline) | [Cu(OH)(AltroH)]₂ | Not specified | A hydroxo-bridged dimeric complex is formed. |
This protocol details the method for studying the Cu(II)-Altromycin H interaction using UV-Vis and Circular Dichroism (CD) spectroscopy [1].
The process from sample preparation to data interpretation and the proposed coordination at different pH levels can be visualized as a workflow. The following diagram illustrates the experimental workflow and the changing coordination geometry of the complex across different pH conditions.
This application note summarizes the interaction between the anticancer antibiotic Altromycin H and copper(II) ions, as characterized by EPR spectroscopy and other techniques [1].
Table 1: Cu(II)-Altromycin H Complexation Properties
| Parameter | Condition 1 (pH 4-8) | Condition 2 (pH > 8) |
|---|---|---|
| Major Species | [Cu(AltroH)₂] | [Cu(OH)(AltroH)]₂ |
| Coordination Sites | C(4)O and C(5)O⁻ of the chromophore ring [1] | Not specified (hydroxo-bridged dimer) [1] |
| Formation Constant (K_f) | 4.00 ± 0.9 × 10¹¹ M⁻² [1] | Not specified |
| Proposed Geometry | Square-planar [1] | Not specified |
The following protocol is adapted from spectroscopic studies on this compound [1] and general EPR principles for biological molecules [2] [3] [4].
The diagram below outlines the key steps for preparing and analyzing this compound-copper complexes using EPR spectroscopy.
This compound belongs to the pluramycin family of antitumor antibiotics, a class that includes structurally related compounds such as kidamycin, hedamycin, and pluramycin itself. These potent antitumor compounds exhibit their biological activity through a characteristic mechanism involving DNA intercalation and subsequent guanine alkylation at the N7 position. [1] As a member of this class, this compound features a complex molecular architecture with phenolic hydroxyl groups at C(5) and C(11) positions that undergo specific protonation-deprotonation equilibria critical to its chemical behavior. [2] The acid-base properties of these functional groups directly influence the compound's interaction with metal ions, particularly copper(II), which may play significant roles in its biological activity and stability profile.
The formation constant (Kf) represents a fundamental thermodynamic parameter quantifying the stability of metal complexes in solution. For this compound, determining this constant is essential for understanding its metal-binding capacity under physiologically relevant conditions. Such characterization provides crucial insights into potential bioinorganic mechanisms underlying its antitumor properties, stability in biological systems, and possible interactions with cellular metal ion pools. This application note presents comprehensive spectroscopic protocols for quantifying the dissociation constants of this compound's ionizable groups and its pH-dependent complexation behavior with copper(II) ions, providing researchers with validated methodologies for thorough characterization of this promising anticancer agent. [2]
Table 1: Fundamental chemical characteristics of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 160219-87-4 [3] |
| Chemical Classification | Aminoglycosides; Naphthoquinones [3] |
| Molecular Formula | Information limited in search results |
| Structural Features | Anthra[1,2-b]pyran-4,7,12-trione core with phenolic hydroxyl groups at C(5) and C(11) [2] |
| Mechanism of Action | DNA intercalation followed by guanine alkylation at N7 position [1] |
This compound exhibits pH-dependent speciation governed primarily by its two phenolic hydroxyl groups with distinct acidities. Spectroscopic studies have quantified the dissociation constants of these functional groups as pK₁ = 6.7 (C(5)-OH) and pK₂ = 11.8 (C(11)-OH) at 25°C. [2] This stepwise deprotonation behavior significantly influences the compound's coordination chemistry, particularly its interactions with biologically relevant metal ions like copper(II). The molecule possesses multiple potential metal-binding sites, including carbonyl oxygen atoms and the deprotonated phenolic oxygen donors, which facilitate the formation of stable complexes with copper(II) ions across specific pH ranges. [2]
The structural complexity of this compound places it within the broader family of pluramycin antibiotics, which characteristically consist of a polycyclic aromatic system attached to sugar moieties. These compounds typically exert their biological effects through a dual-binding mechanism involving initial intercalation of the aromatic chromophore between DNA base pairs, followed by covalent attachment to the N7 position of guanine residues via an epoxide functionality. [1] [4] This sequence-specific alkylation (preferential for 5'-AG-3' sequences) represents a key aspect of this compound's biological activity and differentiates it from other DNA-targeting agents. [1]
The acid-base properties of this compound can be quantitatively determined using electronic absorption and circular dichroism spectroscopy, which provide complementary information about the protonation states of the ionizable phenolic groups.
Table 2: Experimental conditions for pKa determination of this compound
| Parameter | Specification |
|---|---|
| Temperature | 25°C [2] |
| Spectroscopic Techniques | UV-Vis absorption and Circular Dichroism (CD) spectroscopy [2] |
| Analytical Wavelengths | Multiple wavelengths across 230-600 nm range [2] |
| pH Range | Approximately 3-13 [2] |
| Buffer System | Not specified in search results (typically phosphate, carbonate, or acetate buffers) |
| Data Analysis | Plot of absorbance or ellipticity versus pH, fitted to Henderson-Hasselbalch equation [2] |
Sample Preparation Protocol:
Instrumental Parameters for UV-Vis Spectroscopy:
Instrumental Parameters for Circular Dichroism Spectroscopy:
The quantitative analysis of pH-dependent spectral changes allows determination of the phenolic dissociation constants. For each wavelength exhibiting significant pH dependence, the absorbance (A) or ellipticity ([θ]) values are fitted to the modified Henderson-Hasselbalch equation for a diprotic system:
For pK₁ determination (first transition, acidic to neutral pH):
Where A_HL is the absorbance of fully protonated species, A_L is the absorbance of singly deprotonated species, K₁ is the acid dissociation constant for the first phenolic group, and [H⁺] is the hydrogen ion concentration.
For pK₂ determination (second transition, neutral to basic pH), a similar approach is applied considering the equilibrium between singly and doubly deprotonated species.
The spectral transitions observed during titration correspond to progressive deprotonation of the phenolic groups. The lower pK value (6.7) is assigned to the C(5)-OH group, while the higher value (11.8) corresponds to the C(11)-OH group, reflecting the relative acidities of these positions within the molecular framework. [2] The isosbestic points maintained in the spectral series indicate clean interconversion between protonation states without significant side reactions or decomposition.
The interaction between this compound and copper(II) ions exhibits pronounced pH dependence, with distinct complex species prevailing in different pH regions. Spectroscopic investigations reveal a stepwise complexation process governed by the protonation state of the ligand and hydrolysis of the metal ion.
Table 3: Characteristics of Copper(II)-Altromycin H complexes
| pH Range | Predominant Species | Coordination Sites | Formation Constant (Kf) |
|---|---|---|---|
| < 4 | No significant complexation | - | - |
| 4-8 | [Cu(AltroH)₂] | C(4)=O and C(5)-O⁻ groups of chromophore ring [2] | 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C [2] |
| Alkaline solution | [Cu(OH)(AltroH)]₂ hydroxo-bridged dimer | Deprotonated phenolic oxygens | Not quantified |
Experimental Protocol for Copper(II) Complexation:
Solution Preparation:
Spectroscopic Titrations:
EPR Parameters:
The coordination mode of this compound with copper(II) ions varies significantly with pH. In the mildly acidic to neutral pH range (4-8), copper(II) coordinates through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5), forming a bis-ligand complex with 1:2 metal-to-ligand stoichiometry. [2] The relatively high formation constant (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²) indicates exceptional stability for this complex, which predominates within this pH window.
In alkaline conditions (pH > 8), the complexation equilibrium shifts toward the formation of a hydroxo-bridged dimeric species, [Cu(OH)(AltroH)]₂. [2] This structural change reflects further deprotonation of the ligand and the increasing involvement of hydroxide ions in coordination, consistent with behavior observed for other copper(II)-phenolate systems. The proposed dimeric structure suggests bridging by hydroxide ions and possibly by the deprotonated phenolic oxygen atoms, forming a binuclear complex that may exhibit antiferromagnetic coupling between copper centers.
The following diagram illustrates the integrated experimental strategy for characterizing this compound and its copper(II) complexes:
The molecular mechanism of copper(II) interaction with this compound proceeds through distinct steps as illustrated below:
Several technical aspects require careful attention to ensure accurate determination of formation constants:
pH Control and Measurement:
Oxygen Exclusion:
Concentration Verification:
Temperature Control:
The calculation of formation constants from spectroscopic data employs established computational approaches:
For pKa Determinations:
For Copper(II) Complex Formation Constants:
Method Validation:
The comprehensive characterization of this compound's acid-base properties and copper(II) complexation behavior provides essential physicochemical parameters for understanding its biological activity and potential pharmaceutical applications. The quantitative protocols outlined in this application note enable accurate determination of the dissociation constants (pK₁ = 6.7, pK₂ = 11.8) and copper(II) formation constant (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²), establishing a foundation for further development of this promising antitumor antibiotic. [2]
The integrated spectroscopic approach leveraging UV-Vis, CD, and EPR techniques offers a robust methodology for studying metal complexation processes of pharmaceutical compounds under physiologically relevant conditions. These protocols can be adapted to investigate analogous metal interactions with related pluramycin antibiotics or other metal-binding therapeutic agents, contributing to the growing understanding of bioinorganic mechanisms in medicinal chemistry.
1. Introduction Altromycin H is an antitumor antibiotic belonging to the pluramycin family. Spectroscopic studies have revealed that its interaction with copper(II) ions is highly pH-dependent, leading to the formation of distinct complex species under different conditions [1] [2]. This application note details the characteristics of the hydroxo-bridged complex formed in alkaline solution and provides validated experimental protocols for its study.
2. Key Quantitative Data & Complex Speciation The interaction between Cu(II) and this compound follows a stepwise complex formation that is critically dependent on pH [1] [2]. The phenolic groups of this compound, with pKa values at 6.7 (C5-OH) and 11.8 (C11-OH), play a key role in its metal-coordination chemistry.
The table below summarizes the quantitative data and conditions for the different Cu(II)-Altromycin H complexes:
| Complex Parameter | pH < 4 | pH 4-8 | Alkaline Solution (pH > 8) |
|---|---|---|---|
| Predominant Species | No complex | [Cu(AltroH)₂] |
[Cu(OH)(AltroH)]₂ (Hydroxo-bridged dimer) |
| Coordination Sites | No coordination | C(4)=O and C(5)O⁻ of the chromophore ring | Not specified in detail; involves deprotonated sites and hydroxide bridges |
| Formation Constant (K_f) | Not applicable | (4.00 ± 0.9) × 10¹¹ M⁻² | Not quantitatively determined |
| Key Spectroscopic Techniques | UV-Vis, CD, EPR | UV-Vis, CD, EPR | UV-Vis, CD, EPR |
3. Experimental Protocols The following protocols are adapted from the spectroscopic study by J. Inorg. Biochem., 2004 [1] [2].
3.1. Sample Preparation
[Cu(AltroH)₂] complex) in an aqueous buffer. The final concentration of each component will depend on the spectroscopic method used.[Cu(OH)(AltroH)]₂ complex, prepare the sample in an alkaline buffer (e.g., pH 10-12) and allow it to equilibrate.3.2. Spectroscopic Methodologies
4. Visualization of Workflow and Complexation Pathway The following diagrams, created using DOT language, illustrate the experimental workflow and the pH-dependent complexation pathway.
Diagram 1: Experimental Workflow for Characterizing Cu(II)-Altromycin H Complexes This diagram outlines the key steps for preparing and analyzing the complexes [1] [2].
Diagram 2: pH-Dependent Complexation Pathway of Cu(II) and this compound This diagram shows the evolution of different complex species as pH increases [1] [2].
5. Discussion & Conclusion
The formation of the hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ in alkaline solution represents a significant structural transition. This complex is proposed as the unique species present under these conditions, which likely involves bridging hydroxide ions between two Cu(II) centers, altering the magnetic and spectroscopic properties observed [1] [2].
Understanding this chemistry is relevant in the broader context of the biological activity of pluramycin antibiotics. These compounds, including Altromycin B, are known to interact with DNA via intercalation and covalent adduct formation, specifically targeting the N7 position of guanine [3]. The role of metal complexation in modulating DNA binding, cellular targeting, or the redox activity of these antibiotics presents a compelling area for further investigation in anticancer drug development.
This compound is an antitumor antibiotic. Understanding its acid-base properties and potential for metal complexation is crucial for predicting its stability.
[Cu(AltroH)₂] complex. In alkaline solutions, a hydroxo-bridged dimer, [Cu(OH)(AltroH)]₂, is formed [1] [2].The following diagram illustrates the stepwise complex formation of this compound with Copper(II) ions, which is pH-dependent.
While direct, comprehensive data on this compound's stability in water-methanol is not available in the search results, insights can be drawn from related studies.
Table 1: Inferred Stability Factors for this compound
| Factor | Inference & Rationale | Recommended Handling |
|---|---|---|
| pH | The pKa values (6.7, 11.8) indicate high susceptibility to pH-dependent degradation, especially near or at these values. Complex formation occurs at neutral-basic pH [1] [2]. | Maintain solution pH significantly away from pKa values (e.g., pH 4-5 if feasible). Use buffered solutions judiciously. |
| Metal Ions | Forms strong complexes with Cu(II) (K_f = 4.00 ± 0.9 x 10¹¹ M⁻²) [1] [2]. This could alter its biological activity and solution behavior. | Use high-purity solvents and metal-free labware (e.g., plastic containers). Consider chelating agents if compatible. |
| Solvent Composition | General antibiotic stability studies show that water-methanol mixtures can lead to degradation for many compounds, and stability is highly variable [3]. | Avoid high-water content for long-term storage. A higher organic solvent fraction (e.g., >50% methanol) may be preferable. |
Table 2: General Stability of Various Antibiotics in Water-Methanol (from Literature)
The following table summarizes data from a 2024 study on antibiotic stability in water-methanol, which underscores the need for compound-specific validation [4]. Note: This data is for reference and does not directly apply to this compound.
| Antibiotic | Stability in Ultrapure Water (UPW) after 12 days at 37°C | Key Degradation Factors |
|---|---|---|
| Florfenicol | >95% (Highly stable) | Robust under tested conditions [4]. |
| Potentiated Sulfonamide | >85% (Moderately stable) | Minor degradation observed [4]. |
| Enrofloxacin | 88.7% (Moderately stable) | Relatively stable in UPW [4]. |
| Amoxicillin | ~6% (Highly unstable) | Hydrolysis, highly dependent on temperature and pH [4]. |
| Cefotaxime | ~4% (Highly unstable) | Hydrolysis, temperature-sensitive [4]. |
| Oxytetracycline | Significant degradation | Oxidation, hydrolysis, pH, temperature, and light [4]. |
This protocol helps empirically determine the stability profile of this compound under various conditions.
The workflow for this forced degradation study is outlined below.
This protocol leverages the known interaction to assess compound integrity in the presence of metal ions.
Altromycin H represents a significant member of the pluramycin family of anticancer antibiotics characterized by a complex molecular architecture and potent cytotoxic properties. Isolated from the fermentation products of an actinomycete culture (strain AB 1246E-26), this compound exhibits potent antitumor activity against various cancer cell lines, including A549 human lung carcinoma, HCT-8 human colon carcinoma, and P388 leukemia in vitro, while demonstrating significant in vivo efficacy against systemic P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, and human LS174T colon tumor models [1]. The structural complexity of this compound encompasses a central planar chromophore ring common to all pluramycins, an epoxide ring at C(2), and a disaccharide unit (N,N-dimethyl-vancosamine-2,6-di-deoxy-3-O-methylaltrose) at C(10) [1]. Unlike other altromycins (A-G) that possess a C(5) altrose substituent, this compound lacks this sugar moiety, which significantly influences its metal coordination properties and biological activity [1].
The investigation of metal interactions with anticancer antibiotics has gained substantial interest in pharmacological research due to the potential of metal complexes to modulate biological activity, alter pharmacological profiles, and potentially overcome resistance mechanisms. Understanding the coordination behavior of this compound with biologically relevant metal ions, particularly copper(II), provides valuable insights for developing novel metallopharmaceuticals with enhanced therapeutic properties [2] [3]. These application notes comprehensively detail the coordination chemistry, metal binding sites, and experimental approaches for studying this compound-metal interactions, providing researchers with standardized protocols for systematic investigation in this specialized field.
Table 1: Comparative Features of Altromycin Antibiotics
| Altromycin Type | C(5) Sugar Substituent | Metal Binding Capacity | Primary Biological Targets |
|---|---|---|---|
| Altromycin B | Present | Moderate | DNA intercalation & alkylation |
| This compound | Absent | High | DNA interaction & metal complexes |
| Other Altromycins (A,C-G) | Present | Variable | DNA binding & cytotoxicity |
The molecular foundation of this compound consists of a planar 4H-anthra[1,2-b]pyrano-4,7,12-trione chromophore ring system that serves as the primary coordination platform for metal ions [1]. This extended aromatic system provides electron-rich regions capable of facilitating metal interaction through various binding modes. The absence of the C(5) altrose substituent, which is present in other altromycins (A-G), creates a more accessible coordination environment around the chromophore ring, significantly enhancing its metal binding capabilities compared to its counterparts [1]. This structural distinction fundamentally alters the coordination chemistry of this compound and contributes to its unique metal complexation behavior, particularly with copper(II) ions.
This compound contains two primary ionizable phenolic groups located at positions C(5) and C(11) on the chromophore ring, which undergo sequential deprotonation as pH increases. Spectroscopic determinations using electronic absorption and circular dichroism spectroscopy have established precise dissociation constants for these functional groups [2] [4]:
These pKa values indicate that the C(5) phenolic hydroxyl possesses enhanced acidity compared to typical phenolic compounds, which can be attributed to the electron-withdrawing nature of the extended quinonoid system and potential intramolecular hydrogen bonding networks within the chromophore architecture. The sequential deprotonation of these groups dictates the pH-dependent coordination behavior of this compound with metal ions, particularly copper(II), and directly influences the binding modes and complex stoichiometries formed across different pH regimes [2].
Table 2: Spectral Characteristics and pKa Values of this compound
| Parameter | C(5) Phenolic Group | C(11) Phenolic Group | Experimental Conditions |
|---|---|---|---|
| pKa Value | 6.7 | 11.8 | 25°C, 50:50 H₂O/MeOH |
| UV-Vis Bands | 427 nm (ε = 5,100 M⁻¹cm⁻¹) | 490 nm | Neutral solution, methanol |
| CD Features | Intense Cotton effects | Significant shifts with deprotonation | pH-dependent changes |
| Coordination Role | Primary metal binding site | Participates in alkaline pH complexation | pH-dependent behavior |
The interaction between this compound and copper(II) ions demonstrates marked pH dependence, with distinct coordination modes emerging across different pH regimes [2] [4]. Understanding these pH-dependent complexation patterns is crucial for predicting the behavior of this compound under physiological and experimental conditions:
Acidic Conditions (pH < 4): In strongly acidic environments, no significant interactions occur between this compound and copper(II) ions. The protonation state of the potential donor atoms, particularly the phenolic oxygens, prevents effective coordination with copper centers. This lack of complex formation underscores the necessity of deprotonated oxygen donors for successful metal binding.
Moderate pH Range (4 < pH < 8): Within this physiologically relevant pH window, this compound forms a bis-ligand complex with copper(II) ions, identified as [Cu(AltroH)₂]. In this arrangement, each this compound ligand coordinates to the central copper ion through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5) of the chromophore ring. This binding mode creates a square planar or distorted octahedral geometry typical of Cu(II) complexes with oxygen-donor ligands. The formation constant (Kf) for this complex is 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C, indicating remarkable stability and strong binding affinity between this compound and copper(II) ions in this pH range [2].
Alkaline Conditions (pH > 8): Under basic conditions, the coordination environment undergoes significant transformation, resulting in the formation of a hydroxo-bridged dimeric complex represented as [Cu(OH)(AltroH)]₂. In this structural arrangement, the Cu(II) centers are bridged by hydroxide ions, while each metal ion maintains coordination to the fully deprotonated this compound ligand. This complex represents the exclusive species present in alkaline solution and demonstrates the adaptive coordination behavior of this compound in response to environmental pH [2].
Comprehensive spectroscopic analysis including UV-Vis, circular dichroism (CD), and electron paramagnetic resonance (EPR) spectroscopy has elucidated the structural features of the Cu(II)-Altromycin H complexes [2]. The bis-ligand complex [Cu(AltroH)₂] formed in the moderate pH range exhibits characteristic electronic transitions in the visible region and distinctive EPR parameters consistent with square planar coordination geometry. The hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ observed in alkaline conditions demonstrates spectral features indicative of binuclear copper centers with antiferromagnetic coupling between the metal ions through the hydroxo bridges.
The coordination selectivity of this compound for Cu(II) ions, with preferential binding through the C(4) carbonyl and C(5) phenolic oxygen atoms, highlights the strategic positioning of these donor atoms within the molecular architecture that facilitates optimal geometry for metal ion chelation. This precise molecular arrangement contributes to the exceptional stability of the resulting complexes and influences the biological activity of this compound in the presence of copper ions [2].
Table 3: Copper(II)-Altromycin H Complexation Parameters
| Parameter | [Cu(AltroH)₂] Complex | [Cu(OH)(AltroH)]₂ Complex | Experimental Method |
|---|---|---|---|
| pH Range | 4 < pH < 8 | pH > 8 | UV-Vis titration |
| Formation Constant | Kf = 4.00 ± 0.9 × 10¹¹ M⁻² | Not quantified | Spectrophotometric titration |
| Coordination Sites | C(4)=O, C(5)O⁻ | C(4)=O, C(5)O⁻, C(11)O⁻, OH⁻ | Spectroscopic analysis |
| Proposed Geometry | Square planar | Hydroxo-bridged dimeric | EPR, CD spectroscopy |
Materials Required: this compound (commercial source or isolated), copper(II) perchlorate (Cu(ClO₄)₂·H₂O), high-purity methanol, ultrapure water (Milli-Q grade or equivalent), appropriate buffer systems (HEPES, phosphate, carbonate), potassium hydroxide, perchloric acid [2] [3].
Solution Preparation: Prepare a 50:50 (v/v) water/methanol solvent mixture to ensure optimal solubility of this compound while maintaining appropriate conditions for metal complexation [2]. Dissolve this compound in the solvent mixture to achieve a stock concentration of 1×10⁻³ M, determined spectrophotometrically using the molar absorptivity of ε = 5,100 M⁻¹cm⁻¹ at 427 nm in methanol [2]. Prepare copper(II) perchlorate solution in the same solvent mixture at a concentration of 1×10⁻² M, with exact concentration verified by complexometric titration with standardized EDTA solution [2].
Sample Formulation: For complexation studies, prepare samples with varying metal-to-ligand ratios (typically 0.5:1 to 2:1) in controlled ionic strength medium (I = 0.1 M NaClO₄). Adjust pH using small aliquots of concentrated KOH or HClO₄ solutions, verifying the final pH with a calibrated micro-electrode. Allow samples to equilibrate for 30 minutes at constant temperature (25.0 ± 0.1°C) before spectroscopic measurements [2].
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer equipped with thermostatted cell holders, using matched quartz cuvettes with 1.0 cm path length [2].
Titration Procedure:
Data Analysis: Plot absorbance changes at specific wavelengths versus copper concentration. Analyze the binding isotherms using non-linear regression methods to determine stoichiometry and formation constants [2].
Instrumentation: Employ a spectropolarimeter with temperature control, using quartz cells of appropriate path length (0.1-1.0 cm) [2].
Experimental Protocol:
Data Interpretation: Analyze the appearance of new Cotton effects and inversion of exciton couplets as evidence of complex formation and chiral structural changes induced by metal coordination [2].
Sample Preparation: Prepare frozen solutions (77 K) of Cu(II)-Altromycin H complexes at metal-to-ligand ratio 1:2 in water/methanol (50:50 v/v) at pH 7.0 and pH 10.0 [2]. Use sample tubes suitable for EPR measurements.
Instrumental Parameters:
Data Collection:
Interpretation: Analyze EPR parameters to deduce coordination geometry, nature of donor atoms, and possible dimeric interactions in the hydroxo-bridged complex [2].
The systematic analysis of spectroscopic data requires careful processing to extract accurate thermodynamic and structural parameters for Cu(II)-Altromycin H complexes. For UV-Vis titration data, applying the method of continuous variations (Job's plot) enables determination of complex stoichiometry. Plot the absorbance change at a monitored wavelength against the mole fraction of copper(II) while keeping the total metal-plus-ligand concentration constant. The maximum in the Job's plot corresponds to the stoichiometric ratio in the complex [2]. For CD data, analyze the ellipticity values at characteristic wavelengths as a function of metal concentration. The appearance of isodichroic points indicates the presence of a single equilibrium between two species (free ligand and complex), while multiple equilibria may be evident from more complex spectral changes [2].
EPR spectral parameters provide critical information about the coordination environment of the copper center. Calculate g-values from the resonant field positions using the relationship g = hν/βB, where h is Planck's constant, ν is the microwave frequency, β is the Bohr magneton, and B is the magnetic field at resonance. The hyperfine coupling constant A∥, derived from the separation between parallel features, offers insights into the covalency of the metal-ligand bonds. Compare these parameters with those of known copper complexes to infer the donor atom set and coordination geometry [2].
The formation constant for the [Cu(AltroH)₂] complex can be determined from spectrophotometric titration data using non-linear regression analysis. For the equilibrium:
Cu²⁺ + 2 AltroH²⁻ ⇌ [Cu(AltroH)₂]
The formation constant is defined as: β = [Cu(AltroH)₂] / ([Cu²⁺][AltroH²⁻]²)
Apply the non-linear least-squares method to fit the absorbance versus copper concentration data at multiple wavelengths simultaneously. Use specialized software for equilibrium modeling to refine the formation constant value, employing the reported formation constant of 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C as an initial estimate [2]. Verify the determined constant by analyzing data from independent techniques (UV-Vis and CD) to ensure accuracy and consistency across methodological approaches.
The coordination behavior of this compound with copper ions has significant implications for its biological activity and potential pharmaceutical applications. Copper is an essential trace element in biological systems, and its intracellular concentration is frequently elevated in tumor tissues, suggesting that copper complexation may influence the pharmacological profile of this compound in cancer cells [2] [3]. The formation of stable copper complexes could potentially enhance cellular uptake of the antibiotic through copper transport pathways or alter its interaction with molecular targets, particularly DNA. Previous studies with Altromycin B metal complexes have demonstrated that coordination to platinum(II), palladium(II), and copper(II) ions can modulate cytotoxic activity against various cancer cell lines, including doxorubicin-sensitive and resistant cells [3].
The pH-dependent complexation behavior of this compound with copper may also have therapeutic implications in the tumor microenvironment, which often exhibits slightly acidic conditions compared to normal tissues. The preferential formation of specific complexes at different pH values could enable selective drug activation within tumor tissues, potentially enhancing therapeutic efficacy while reducing systemic toxicity. Furthermore, the formation of hydroxo-bridged dimers at alkaline pH may influence the metabolic fate and elimination pathways of the antibiotic [2].
Several promising research avenues emerge from the current understanding of this compound coordination chemistry: Investigation of interactions with other biologically relevant metal ions such as zinc(II), iron(II/III), and manganese(II) could reveal additional dimensions of its metallopharmaceutical potential. Examination of the DNA binding properties of pre-formed Cu(II)-Altromycin H complexes using techniques such as footprinting, thermal denaturation, and gel electrophoresis would elucidate how metal coordination influences the molecular recognition and alkylation of DNA targets [1] [3].
Advanced structural characterization of the complexes using X-ray crystallography would provide definitive evidence of coordination geometries and bond parameters, though obtaining suitable crystals represents a significant challenge. Computational studies using density functional theory could complement experimental data by modeling the electronic structures, stability, and spectroscopic parameters of the complexes. Biological evaluation of the Cu(II)-Altromycin H complexes in 3D tumor spheroid models and in vivo efficacy studies in relevant animal models would validate the therapeutic potential suggested by in vitro studies.
The following diagram illustrates the experimental workflow for studying this compound-copper interactions:
Diagram 1: Experimental workflow for this compound-copper interaction studies
The coordination chemistry of this compound with copper(II) ions demonstrates sophisticated pH-dependent behavior that can be systematically characterized using spectroscopic techniques. The detailed application notes and protocols provided herein enable researchers to reliably investigate the metal binding properties of this anticancer antibiotic, facilitating future development of metallopharmaceuticals based on the altromycin scaffold. The structural insights gained from these studies, particularly the identification of C(4) carbonyl and C(5) phenolic oxygen as primary coordination sites, provide a foundation for rational drug design strategies aimed at optimizing the pharmacological profile of this promising anticancer agent.
The following data is synthesized from a spectroscopic study on the anticancer antibiotic Altromycin H [1] [2]. This information is crucial for understanding its behavior in different experimental conditions.
Table 1: Phenolic Group Dissociation Constants of this compound This table outlines the acid-base characteristics of this compound, which are fundamental to its stability and complex-forming behavior.
| Phenolic Group Location | Dissociation Constant (pK) | Measurement Temperature |
|---|---|---|
| C(5) OH | pK¹ = 6.7 | 25°C |
| C(11) OH | pK² = 11.8 | 25°C |
Table 2: Copper(II) Complexation Behavior of this compound This table describes the pH-dependent interaction between this compound and Copper(II) ions, a key factor in experimental design.
| pH Condition | Predominant Species | Proposed Coordination Sites | Formation Constant (Kf) |
|---|---|---|---|
| pH < 4 | No interaction detected | Not applicable | Not applicable |
| 4 < pH < 8 | [Cu(AltroH)₂] complex | C(4)=O and C(5)OH groups of the chromophore ring | 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C |
| Alkaline solution (pH > ~8) | Hydroxo-bridged [Cu(OH)(AltroH)]₂ dimer | Not specified in abstract | Not specified in abstract |
For researchers looking to validate these findings or conduct similar stability studies, the original research employed a multi-technique spectroscopic approach. The following diagram outlines the core experimental workflow described in the study.
The methodology can be broken down into two parallel streams:
While direct FAQs on this compound are unavailable, here are some potential questions and answers based on the retrieved data.
Q1: Why does my this compound solution form a precipitate when I add a copper salt at neutral pH? A: This is an expected reaction. In the pH range of 4 to 8, this compound forms a stable 2:1 ligand-to-metal complex with Copper(II) ions, [Cu(AltroH)₂] [1]. The precipitation could be due to the limited solubility of this complex or a concentration that exceeds its solubility limit. Try diluting the solution or confirming the complex's expected solubility in your buffer system.
Q2: I need to work with this compound in its free, uncomplexed form. What pH condition should I use? A: The study indicates that at pH values below 4, no coordination occurs between this compound and Copper(II) ions [1]. To ensure the antibiotic remains in its free form, especially in the presence of potential metal contaminants, use a suitably buffered acidic solution (pH < 4).
Q3: The spectral data for my compound doesn't match the literature. What could be wrong? A: The spectral properties of this compound are highly pH-dependent [1]. First, verify the pH of your solution accurately. Second, ensure your solvent and buffers are free of metal ion contaminants (especially Cu²⁺), as these can significantly alter the UV-Vis and CD spectra by forming the complexes described in Table 2.
FAQ 1: What is the optimal pH range for forming the [Cu(AltroH)₂] complex?
The optimal pH range for forming the dominant [Cu(AltroH)₂] complex is between 4 and 8 [1] [2]. Within this range, the Cu(II) ions coordinate to Altromycin H via the C(4)=O and C(5)-OH groups of the chromophore ring.
FAQ 2: Why do I detect no complex formation in my acidic solutions? No complex formation occurs at a pH below 4 [1] [2]. The coordination sites on the this compound molecule are not available for metal binding under highly acidic conditions.
FAQ 3: What happens to the complex in alkaline conditions?
In alkaline solutions (pH > 8), the predominant species changes. The formed complex is a hydroxo-bridged dimer, [Cu(OH)(AltroH)]₂ [1] [2]. This represents a different chemical entity from the complex formed in neutral or slightly acidic conditions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low complex formation yield | Incorrect pH (too low or too high) | Check and adjust reaction pH to fall within 4-8. Use an appropriate buffer system. |
| Confirm the pH using a calibrated pH meter. | ||
| Inconsistent results between preparations | Slight variations in pH or buffer composition | Standardize buffer preparation and strictly control pH for all experiments. |
| Precipitate formation in reaction mixture | Formation of insoluble hydroxo species at high pH | Ensure the solution pH does not drift into strongly alkaline conditions (pH > 10). |
| Difficulty monitoring reaction progress | Use UV-Vis or Circular Dichroism (CD) spectroscopy to track characteristic spectral changes [1]. |
The following table summarizes the quantitative data essential for reproducing the complex formation, as reported in the foundational study [1] [2].
| Parameter | Value / Condition | Method / Note |
|---|---|---|
| Optimal pH Range | 4.0 - 8.0 | For formation of [Cu(AltroH)₂ |
| pK₁ of this compound | 6.7 | Dissociation of phenolic group (C(5)OH or C(11)OH) |
| pK₂ of this compound | 11.8 | Dissociation of the second phenolic group |
| Major Complex at pH 4-8 | [Cu(AltroH)₂] |
Predominant species |
| Formation Constant (K_f) | ( 4.00 ± 0.9 \times 10^{11} M^{-2} ) | For [Cu(AltroH)₂] at 25°C |
| Coordination Sites | C(4)=O and C(5)-OH | Atoms from the chromophore ring [1] |
The diagram below outlines the key decision points and expected outcomes based on the pH of your reaction mixture.
To confirm successful complex formation, the study employed these spectroscopic techniques [1]:
The stability of this compound is highly dependent on the pH of its environment and its interaction with metal ions. The following table summarizes the critical stability parameters identified in spectroscopic studies [1]:
| Factor | Condition | Effect on this compound |
|---|---|---|
| pH < 4 | Acidic | Stable; no interaction with Copper(II) ions observed. |
| pH 4-8 | Neutral to slightly acidic | Stepwise complex formation with Copper(II) ions via C(4)O and C(5)OH groups. |
| pH > 8 | Alkaline | Formation of a hydroxo-bridged complex, [Cu(OH)(AltroH)]₂. |
| pK₁ = 6.7 | - | Dissociation of the phenolic group at C(11). |
| pK₂ = 11.8 | - | Dissociation of the phenolic group at C(5). |
A key finding is that no copper-Altromycin H interactions occur at a pH below 4 [1]. This suggests that maintaining an acidic environment is a primary strategy for preventing complex-driven degradation.
Here is a detailed workflow to systematically diagnose and prevent degradation issues in your experiments. The process is also summarized in the diagram below.
Q1: Why does the color of my this compound solution change over time?
Q2: My this compound solution is losing potency. What should I check first?
Q3: How can I proactively prevent degradation in long-term experiments?
The table below summarizes the key spectral properties of this compound for quantification work [1]:
| Property | Details for this compound |
|---|---|
| Chromophore Type | Anthraquinone-derived [1] [2] |
| Reported Molar Absorptivity (ε) | Not explicitly stated in the sourced literature. |
| Dissociation Constants (pKa) | pK1 = 6.7 (C(5) phenolic group), pK2 = 11.8 (C(11) phenolic group) at 25°C [1] |
| pH-dependent Spectra | Yes, spectral shifts expected at pH < 4, 4 < pH < 8, and pH > 8 due to dissociation and metal complexation [1] |
| Interaction with Cu(II) | Forms a 2:1 (drug-to-metal) complex at 4 < pH < 8; requires pH control for accurate quantification [1] |
The following diagram outlines the general workflow for determining this compound concentration, based on standard practice and the compound's known characteristics.
Step-by-Step Protocol:
Here are common spectrophotometer issues and solutions relevant to this analysis:
| Problem | Possible Cause | Solution |
|---|---|---|
| Drifting/Unstable Readings | Insufficient lamp warm-up; air bubbles in cuvette [4]. | Let instrument warm up 15-30 minutes; gently tap cuvette to dislodge bubbles [4]. |
| Cannot Zero/Blank | Contaminated cuvette; improper blank solution; external light leak [4]. | Use lint-free cloth to clean cuvette; ensure blank matches sample solvent; close compartment lid securely [4]. |
| Negative Absorbance | Blank is "dirtier" (higher absorbance) than the sample [4]. | Re-prepare blank and sample solutions; use the same cuvette for both blank and sample measurements [4]. |
| Low Reproducibility | Cuvette placement inconsistency; pH variation between samples [1] [4]. | Always place cuvette in same orientation; use adequate buffering to maintain constant pH [1]. |
Q1: What is a suitable wavelength to measure this compound? The specific λmax for this compound is not explicitly stated. You must perform an initial wavelength scan of your standard solution to determine this. Look for a peak in the visible range, as is typical for anthraquinone compounds [1] [2].
Q2: Why is controlling pH critical for this compound quantification? this compound has ionizable phenolic groups with pKa values of 6.7 and 11.8. Its absorption spectrum changes with pH [1]. For consistent results, use a well-buffered solution at a pH away from these pKa values to ensure a single, stable chromophore form.
Q3: Can I use plastic cuvettes for this analysis? The cuvette material depends on your chosen wavelength. If your λmax is in the ultraviolet range (below ~340 nm), you must use quartz cuvettes. For measurements in the visible range only, optical glass or plastic cuvettes may be suitable [4].
Q4: How does copper (Cu²⁺) affect the measurement? this compound can form a complex with Cu(II) ions in solution (at pH > 4), which alters its absorption spectrum [1]. Ensure all solutions, including buffers, are prepared with high-purity water and reagents to avoid accidental metal contamination.
The search confirms that while this compound's spectral behavior is documented, a turn-key protocol for its quantification isn't available. The path forward involves establishing an in-house validated method based on its known properties.
Q1: Why am I not observing any copper-Altromycin H complex formation in my solution? A: This is likely due to an incorrect pH. The formation of copper complexes with Altromycin H is highly pH-dependent [1] [2].
[Cu(AltroH)₂] complex, maintain a pH between 4 and 8.[Cu(OH)(AltroH)]₂ complex, use an alkaline pH.Q2: How do I ensure I am forming the correct complex species? A: The species formed is exclusively controlled by the pH of the solution. The following table outlines the specific conditions for each complex.
| Target Complex | pH Range | Primary Coordination Sites | Key Characterization Techniques |
|---|---|---|---|
| No Complexation | < 4.0 | No interaction detected. | UV-Vis, CD, EPR [1]. |
[Cu(AltroH)₂] |
4 < pH < 8 | C(4)=O and C(5)OH groups of the chromophore ring [1] [2]. | UV-Vis, CD, EPR. Formation constant (K_f) = 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C [1]. |
[Cu(OH)(AltroH)]₂ |
Alkaline (pH > ~8) | Hydroxo-bridged structure. | UV-Vis, CD, EPR [1]. |
Q3: What are the pKa values of this compound, and why are they important? A: The phenolic groups on C(5) and C(11) have specific dissociation constants that influence metal binding and overall molecule behavior [1] [2].
Protocol 1: Forming the [Cu(AltroH)₂] Complex (pH 4-8) This protocol is adapted from spectroscopic studies [1] [2].
Protocol 2: Establishing a pH-Dependent Complex Formation Workflow The following diagram illustrates the logical decision process for targeting specific complexes based on pH.
Diagram 1: Logical workflow for pH-dependent complex formation.
Table 1: Summary of this compound Properties and Complexation Conditions This table consolidates the core quantitative data for easy reference.
| Parameter | Value / Condition | Notes / Method |
|---|---|---|
| pK₁ (C(5) OH) | 6.7 | Estimated at 25°C [1]. |
| pK₂ (C(11) OH) | 11.8 | Estimated at 25°C [1]. |
| Complex: [Cu(AltroH)₂] | ||
| - pH Window | 4 < pH < 8 | Predominant species in this range [1]. |
| - Formation Constant (K_f) | 4.00 ± 0.9 × 10¹¹ M⁻² | Measured at 25°C [1]. |
| Complex: [Cu(OH)(AltroH)]₂ | ||
| - pH Window | Alkaline Solution | Unique species in alkaline conditions [1]. |
Table 2: Recommended Techniques for Complex Characterization The original study used these techniques to characterize the complexes [1].
| Technique | Utility in Complex Analysis |
|---|---|
| UV-Vis Spectroscopy | Monitors changes in electronic absorption spectra upon complex formation. |
| Circular Dichroism (CD) | Provides information on chiral properties and structural changes. |
| Electron Paramagnetic Resonance (EPR) | Gives insights into the coordination environment and geometry around the Cu(II) ion. |
The information here is a practical guide derived from a foundational study. For your work in drug development, please consider:
Diagram 2: General experimental workflow for complex preparation and analysis.
| Property | Value / Description | Experimental Context |
|---|---|---|
| pKa₁ (C(5) phenolic group) | 6.7 [1] [2] | Estimated at 25°C via UV-Vis. and Circular Dichroism (CD) spectroscopy [1] [2]. |
| pKa₂ (C(11) phenolic group) | 11.8 [1] [2] | Estimated at 25°C via UV-Vis. and Circular Dichroism (CD) spectroscopy [1] [2]. |
| Copper(II) Interaction (pH < 4) | No coordination detected [1] [2] | Studied by UV-Vis., CD, and Electron Paramagnetic Resonance (EPR) spectroscopy [1] [2]. |
| Primary Copper(II) Complex (4 < pH < 8) | [Cu(AltroH)₂] [1] [2] | Cu(II) coordinates via C(4)=O and C(5)O- groups of the chromophore. Formation constant (K𝑓) = 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C [1] [2]. |
| Copper(II) Complex (Alkaline pH) | Hydroxo-bridged [Cu(OH)(AltroH)]₂ [1] [2] | Proposed as the unique species in alkaline solution [1] [2]. |
This methodology is based on the spectroscopic studies used to generate the data in the table above [1] [2]. The following workflow outlines the key steps:
Workflow Steps:
Based on the data and general laboratory practice, here are some potential FAQs you could include.
Q1: What is the stability of this compound in aqueous solution at different pH levels? A: The compound exhibits pH-dependent stability and reactivity. The phenolic groups undergo deprotonation with pKa values of 6.7 and 11.8. Furthermore, its interaction with metal ions like Cu(II) is highly pH-dependent, forming stable complexes in neutral to alkaline conditions but not in highly acidic solutions (pH < 4) [1] [2]. Solutions should be buffered appropriately based on the experimental requirements.
Q2: Why might my results on Cu(II) interaction with this compound be inconsistent? A: The most likely cause is poor control of pH. Since the complex formation is a "pH-dependent stepwise" process, even small fluctuations can lead to the formation of different species or no complex at all [1] [2].
Q3: My spectral data is noisy or has low signal. What can I do? A: This could be due to several factors:
Buffer compatibility and stability are critical in early formulation development. Incompatibilities can lead to reduced potency, formation of degradants, and ultimately, product failure. Key assessment strategies include:
Geloil SC) resulted in significantly less hydrolysis (0.5% salicylic acid formed) compared to other lipid blends (up to 4% formed) under accelerated stability conditions [1].Here are detailed methodologies for core experiments cited in the technical guides.
This protocol uses ITMC to quickly assess potential incompatibilities by measuring heat flow.
| Step | Action | Key Parameters |
|---|---|---|
| 1. Sample Prep | Prepare individual samples of API, excipient, and a 1:1 (w/w) physical mixture in sealed ampoules. | Use ~500 mg of total sample mass for sufficient thermal signal [1]. |
| 2. Instrument Setup | Load samples into a Thermal Activity Monitor (TAM) and equilibrate at a constant temperature. | A standard temperature is 40°C; ensure high instrumental sensitivity [1]. |
| 3. Data Collection | Monitor heat flow (μW) from each sample continuously over the experiment duration. | A typical run can be 10 days; data is collected automatically [1]. |
| 4. Data Analysis | Calculate the "Interaction Energy" by comparing the measured heat flow of the mixture to the theoretical sum of its parts. | ( \text{Interaction Energy (J/g)} = \text{Actual Heat Signal} - \text{Theoretical Heat Signal} ) A higher value indicates greater incompatibility [1]. |
This protocol tests product stability under conditions that mimic clinical handling, such as dilution and storage.
| Step | Action | Key Parameters & Measurements |
|---|---|---|
| 1. Dilution | Dilute the drug product to common clinical dosing concentrations in compatible and incompatible diluents (e.g., saline vs. dextrose). | Use worst-case scenarios to build robustness into the data [2]. |
| 2. Storage | Hold the diluted product in its administration container (e.g., IV bag, syringe) for a defined time. | Test at both refrigerated and room temperatures; include time points like 0, 6, 12, and 24 hours [2]. |
| 3. Agitation | Use a mechanical shaker or roller to simulate transportation stresses. | This assesses impact on physical stability (e.g., aggregation) [2]. |
| 4. Analysis | Assay for critical quality attributes (CQAs) at each time point. | Measurements: Potency, pH, sub-visible particles, degradation products [2]. |
This FAQ section directly addresses common problems, their causes, and evidence-based solutions.
Q1: Our drug solution shows a rapid drop in potency after dilution for administration. What could be the cause?
Q2: We suspect our formulation is degrading due to hydrolysis. How can we confirm this and improve stability?
Q3: Our cell-based assays show unexpected antimicrobial activity in control samples, jeopardizing our results. What is happening?
The following diagrams outline the logical workflows for the key experimental processes.
Diagram 1: Drug-Excipient Compatibility Workflow
Diagram 2: In-Use Stability Testing Workflow
I hope this structured technical resource provides a solid foundation for your support center. The principles and protocols can be adapted for Altromycin H once specific data becomes available.
The table below summarizes the key characteristics of DNA binding for the pluramycin family and the specific, inferred details for Altromycin H.
| Feature | Pluramycin Family (General Mechanism) | This compound (Inferred from Structural Analogs) |
|---|---|---|
| Primary Mode | Threading intercalation and covalent alkylation [1] [2] [3] | Presumed threading intercalation and covalent alkylation [4] |
| Intercalation | The planar chromophore inserts between DNA base pairs, "threading" through with sugar moieties in both grooves [1] [2]. | The shared central chromophore suggests this is a core mechanism [4]. |
| Covalent Adduct | Alkylation of the N7 position of guanine in the major groove [2]. | The critical epoxide at C2 is present, strongly implying analogous guanine alkylation [4]. |
| Sequence Selectivity | GC-rich sequences; influenced by sugar substituents at C8 and C10 [1] [5]. | Specificity is likely modified due to the absence of a C5 altrose substituent [4]. |
| Key Structural Moieties | Central anthrapyrone chromophore, epoxide at C2, amino-deoxy sugars at C8/C10 [1]. | Central chromophore, epoxide at C2, disaccharide at C10, no sugar at C5 [4]. |
A key structural difference governing selectivity is the substitution at the C5 position. Classical pluramycins and altromycins typically have substitutions here, but this compound notably lacks a C5 sugar moiety, which is a major differentiator [4].
Extensive studies on compounds like Altromycin B and Kidamycin reveal a two-stage mechanism that is highly conserved across the pluramycin family. The visualization below outlines this process.
The mechanism involves two key steps. First, the planar anthrapyranone chromophore intercalates between DNA base pairs, with the large sugar residues "threading" through to occupy both the major and minor grooves, creating a stable but non-covalent complex [1] [2]. Second, the highly reactive epoxide on the chromophore's A-ring is positioned in the major groove, where the N7 atom of a guanine residue acts as a nucleophile, attacking the epoxide and forming a permanent, covalent bond [2].
The proposed mechanism is supported by several classical biochemical and biophysical techniques.
The table below summarizes key characteristics of altromycins and the related compound kidamycin based on the gathered information.
| Antibiotic | Structural Class | Reported Biological Activities | Mechanism of Action | Key Structural Features |
|---|---|---|---|---|
| Altromycins (Family) | Pluramycin-type Angucycline [1] | Activity against Gram-positive bacteria; potent in vivo activity in P388 leukemia, colon, lung, and ovarian tumor models [2]. | DNA alkylation; intercalation [3] [4]. | C-glycosylated angucycline core; unique sugar pattern at C5 and C10 positions [1]. |
| Altromycin B | Pluramycin-type Angucycline [3] | Antitumor antibiotic [4]. | Covalent modification of guanine (N7) via epoxide alkylation; sequence preference for 5'-AG* sites [3] [4]. | Contains an epoxide side chain and C-glycosylated sugars [3]. |
| Kidamycin | Pluramycin-type Angucycline [3] [1] | Cytotoxicity against leukemia L-1210 and Ehrlich ascites tumors [3]. | DNA intercalation and alkylation [1]. | C-glycosylated angucycline with sugars at C8 and C10; 2-butenyl residue at C2 [1]. |
The antitumor activity of pluramycin antibiotics, including altromycins, is primarily attributed to their interaction with DNA.
The following diagram illustrates the shared mechanism of action and structural classification of these compounds.
The table below summarizes the key experimental data available for Altromycin H and Altromycin B from the search results.
| Feature | This compound | Altromycin B |
|---|---|---|
| Primary Spectroscopic Characterization | Extensive data from UV-Vis, Circular Dichroism (CD), and EPR spectroscopy [1] [2]. | Limited data in search results; primary structure determined via NMR and Mass Spectrometry [3]. |
| pKa Values | pK₁ (C(5) phenolic OH) = 6.7; pK₂ (C(11) phenolic OH) = 11.8 (at 25°C) [1]. | Information not available in search results. |
| Key UV-Vis/CD Band Assignments | Proposed complete assignment of electronic absorption and circular dichroism bands [1]. | Information not available in search results. |
| Interaction with Cu(II) Ions | Yes, forms pH-dependent complexes [1]. | Information not available in search results. |
| Cu(II) Complex Formation Constant (Kf) | ( 4.00 \pm 0.9 \times 10^{11} \text{M}^{-2} ) (for [Cu(AltroH)₂] at 4 < pH < 8) [1]. | Information not available in search results. |
| DNA Binding Mode | Information not available in search results. | Covalent binding after intercalation, forming a specific adduct with the N7 of guanine [3]. |
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies.
Spectroscopic Analysis of this compound (from [1])
DNA Adduct Structure Determination for Altromycin B (from [3])
The search results provide a proposed mechanism for how Altromycin B, as a representative of the pluramycin antibiotic family, interacts with and damages DNA. The process is visualized below.
This diagram illustrates the key steps of the DNA binding mechanism for Altromycin B [3]:
To proceed with a comprehensive comparison, I suggest you:
Altromycin B and H both belong to the pluramycin family of antitumor antibiotics. The table below summarizes the key characteristics of Altromycin B's DNA interaction, which can serve as a reference for understanding this drug class [1].
| Feature | Description |
|---|---|
| Drug Family | Pluramycin antibiotics (Type II polyketides) [1] |
| Primary Mode of DNA Binding | Dual-action: Intercalation and Covalent Alkylation [1] |
| Intercalation Component | The anthraquinone ring system intercalates into DNA, stabilizing the drug-DNA complex [1] |
| Covalent Warhead | A highly reactive epoxide moiety [1] |
| Alkylation Site | N7 position of guanine (G) bases [1] [2] |
| Sequence Selectivity | Preferentially alkylates guanine within a 5'-AG* sequence context [2] |
The following experimental methodologies have been successfully used to characterize the alkylation pattern of Altromycin B at nucleotide resolution.
This protocol is used to map DNA alkylation sites across the entire genome [2].
To confirm that sequence selectivity is an intrinsic property of the drug and not influenced by chromatin structure, a complementary experiment can be performed [2].
The workflow below visualizes the key steps of the LMPCR method.
Altromycin is part of a broader class of potent antitumor natural products that cause cell death by covalently modifying DNA. The table below compares it with other major classes of DNA-alkylating agents [1].
| Agent Class | Example Compounds | Reactive Warhead | DNA Alkylation Site | Key Features |
|---|---|---|---|---|
| Pluramycins | Altromycin B, Hedamycin | Epoxide | N7 of Guanine | Dual-action: intercalation + alkylation [1] |
| Spirocyclopropanes | Yatakemycin, CC-1065, Duocarmycin | Cyclopropane | N3 of Adenine | Extreme potency; binds in AT-rich minor groove [1] |
| Trioxacarcins | Trioxacarcin A (TXN A) | Spiro-epoxide | N7 of Guanine | Similar to pluramycins; causes base flipping [1] |
The lack of specific data on Altromycin H presents an opportunity for your research. You could: